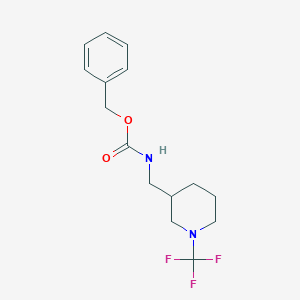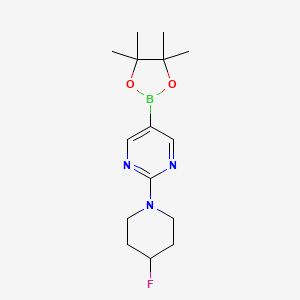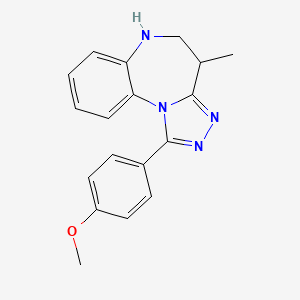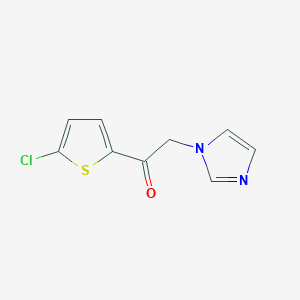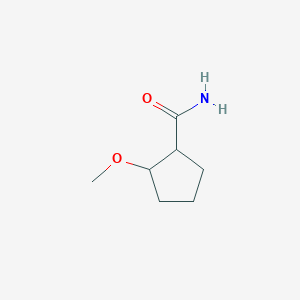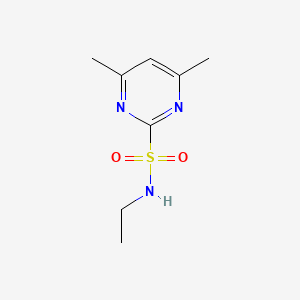![molecular formula C14H11ClO2 B13947005 4'-Chloro[1,1'-biphenyl]-4-yl acetate CAS No. 57396-87-9](/img/structure/B13947005.png)
4'-Chloro[1,1'-biphenyl]-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-1,1’-biphenyl-4-ol acetate is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-1,1’-biphenyl-4-ol acetate typically involves the acetylation of 4’-Chloro-1,1’-biphenyl-4-ol. One common method is to react 4’-Chloro-1,1’-biphenyl-4-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-1,1’-biphenyl-4-ol acetate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve safety.
化学反应分析
Types of Reactions
4’-Chloro-1,1’-biphenyl-4-ol acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4’-Chloro-1,1’-biphenyl-4-ol.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
4’-Chloro-1,1’-biphenyl-4-ol acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4’-Chloro-1,1’-biphenyl-4-ol acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release 4’-Chloro-1,1’-biphenyl-4-ol, which can then interact with enzymes or receptors. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4’-Chloro-1,1’-biphenyl-4-ol: The parent compound without the acetate group.
4’-Bromo-1,1’-biphenyl-4-ol: Similar structure with a bromine atom instead of chlorine.
4’-Hydroxy-1,1’-biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
Uniqueness
4’-Chloro-1,1’-biphenyl-4-ol acetate is unique due to the presence of both a chlorine atom and an acetate group, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications.
属性
CAS 编号 |
57396-87-9 |
|---|---|
分子式 |
C14H11ClO2 |
分子量 |
246.69 g/mol |
IUPAC 名称 |
[4-(4-chlorophenyl)phenyl] acetate |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3 |
InChI 键 |
VAIIVKDQAKZBIA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


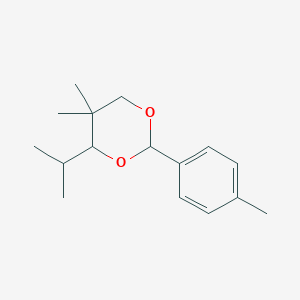

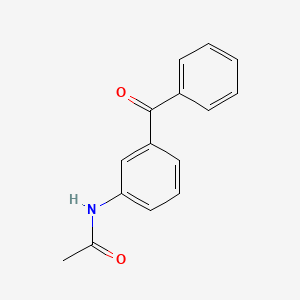
![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)


